physicochemical properties of Isopropyl N-(5-chloro-2-methylphenyl)carbamate
physicochemical properties of Isopropyl N-(5-chloro-2-methylphenyl)carbamate
An In-Depth Technical Guide to the Physicochemical Properties of Isopropyl N-(5-chloro-2-methylphenyl)carbamate
For professionals in research, chemical development, and regulatory sciences, a comprehensive understanding of a compound's physicochemical properties is the bedrock of successful innovation. This guide provides a detailed examination of Isopropyl N-(5-chloro-2-methylphenyl)carbamate, a molecule of interest within the broader class of carbamate compounds.
It is important to note that while extensive libraries of computed data exist for this compound, publicly available, experimentally-derived data is limited.[1][2] This guide, therefore, serves a dual purpose: to present the available predicted data and to provide robust, field-proven methodologies for its empirical validation. This approach ensures that researchers are equipped not only with theoretical knowledge but also with the practical tools to generate the precise data required for their work.
Chemical Identity and Structure
Isopropyl N-(5-chloro-2-methylphenyl)carbamate is a carbamate ester. The core structure consists of a carbamic acid backbone esterified with isopropanol and linked to a substituted aniline, 5-chloro-2-methylaniline. Carbamates as a class are known for their diverse biological activities and are structurally related to amides, though often more reactive.[3]
Below is a summary of its key identifiers.
| Identifier | Value | Source |
| IUPAC Name | propan-2-yl N-(5-chloro-2-methylphenyl)carbamate | [1][4] |
| CAS Number | 2621-68-3 | [2][5] |
| Molecular Formula | C11H14ClNO2 | [1] |
| Molecular Weight | 227.69 g/mol | [4][5] |
| Canonical SMILES | CC1=C(C=C(C=C1)Cl)NC(=O)OC(C)C | [1] |
| InChIKey | FZCOJKJBLKSJIF-UHFFFAOYSA-N | [1] |
Visualizing the Structure
A clear understanding of the molecule's two-dimensional structure is fundamental to interpreting its properties and potential interactions.
Caption: 2D Structure of Isopropyl N-(5-chloro-2-methylphenyl)carbamate.
Predicted Physicochemical Properties
The following table summarizes key physicochemical properties predicted by computational models. These values are invaluable for initial project planning, offering insights into the molecule's likely behavior in various environments.
| Property | Predicted Value | Significance in Drug/Chemical Development | Source |
| XLogP3 | 3.1 | Indicates moderate to high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. | [1][4] |
| Topological Polar Surface Area (TPSA) | 38.3 Ų | Suggests good potential for oral bioavailability (typically TPSA < 140 Ų). | [4] |
| Hydrogen Bond Donors | 1 | The N-H group can donate a hydrogen bond. | [5] |
| Hydrogen Bond Acceptors | 2 | The two oxygen atoms can accept hydrogen bonds. | [5] |
| Rotatable Bond Count | 3 | Indicates a moderate degree of conformational flexibility. | [5] |
| Exact Mass | 227.0713064 Da | Critical for high-resolution mass spectrometry identification. | [1][4] |
Synthesis and Purification Workflow
As this compound is not widely available commercially, a reliable synthesis protocol is required. The most direct approach for carbamate synthesis is the reaction of an amine with a chloroformate.[6][7]
Proposed Synthesis Pathway
Caption: General workflow for synthesis and purification.
Experimental Protocol: Synthesis
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 5-chloro-2-methylaniline (1.0 eq) and a non-nucleophilic base such as pyridine (1.2 eq) in a dry aprotic solvent (e.g., dichloromethane or THF) under a nitrogen atmosphere.
-
Addition: Cool the solution to 0 °C in an ice bath. Add isopropyl chloroformate (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching & Extraction: Upon completion, carefully quench the reaction with water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the final product.
Methodologies for Physicochemical Characterization
Given the absence of published experimental data, the following section outlines standard protocols for determining the key physicochemical properties of the newly synthesized compound.
A. Chromatographic Purity and Analysis
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of small molecules and is a common method for carbamate analysis.[8][9]
Workflow for HPLC Method Development:
Caption: HPLC reverse-phase method development workflow.
Starting HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV, set at 210 nm and 254 nm.[8]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
B. Structural Confirmation
-
Mass Spectrometry (MS): Electrospray ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap) should be used. Expect to observe the protonated molecule [M+H]⁺ at m/z 228.0786 and potentially a sodium adduct [M+Na]⁺ at m/z 250.0605.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect signals corresponding to the aromatic protons (3H), the N-H proton (1H, broad), the isopropyl methine (1H, septet), the two isopropyl methyl groups (6H, doublet), and the aromatic methyl group (3H, singlet).
-
¹³C NMR: Expect signals for all 11 unique carbon atoms.
-
C. Determination of Physical Properties
-
Melting Point: Use a standard capillary melting point apparatus. The sharpness of the melting range provides a good indication of purity.
-
Aqueous Solubility (Shake-Flask Method):
-
Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.
-
Agitate the suspension at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the suspension through a 0.22 µm PVDF filter to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using the validated HPLC method against a standard curve.
-
D. Chemical Stability
The carbamate linkage is susceptible to hydrolysis.
-
Protocol: Prepare solutions of the compound in buffers of varying pH (e.g., pH 2, pH 7.4, pH 9). Incubate at a set temperature (e.g., 37 °C) and analyze aliquots at various time points by HPLC to determine the rate of degradation.
-
Expected Outcome: Stability is expected to be highest at neutral to slightly acidic pH and decrease significantly under strongly acidic or, more notably, basic conditions.[3]
Conclusion
Isopropyl N-(5-chloro-2-methylphenyl)carbamate is a compound with predicted physicochemical properties that suggest moderate lipophilicity and good potential for membrane permeation. However, a critical gap exists in the experimental validation of these predictions. The methodologies detailed in this guide provide a clear and robust pathway for the synthesis, purification, and comprehensive characterization of this molecule. By following these protocols, researchers can generate the high-quality, reliable data necessary to advance their development programs with confidence and scientific rigor.
References
-
PubChemLite. (n.d.). Isopropyl n-(5-chloro-2-methylphenyl)carbamate (C11H14ClNO2). Retrieved from [Link]
-
PubChem. (n.d.). propyl N-(5-chloro-2-methylphenyl)carbamate. Retrieved from [Link]
- Google Patents. (1975). US3873553A - Process for preparing N-monosubstituted carbamates.
-
PrepChem.com. (n.d.). Synthesis of Isopropyl-N-acetoxymethyl-N-(3-chlorophenyl)-carbamate. Retrieved from [Link]
-
PubChem. (n.d.). Isopropyl m-tolylcarbamate. Retrieved from [Link]
-
NEMI.gov. (1992). ASTM D5315: Standard Test Method for Carbamates in Water. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemometrically assisted optimization and validation of reversed phase liquid chromatography method for the analysis of carbamates pesticides. Retrieved from [Link]
-
U.S. EPA. (2000). EPA Method 8318A (SW-846): N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Isopropyl-2,4,5-trichloro carbanilate (CAS 52819-37-1). Retrieved from [Link]
-
USGS Publications Warehouse. (1990). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography. Retrieved from [Link]
- Google Patents. (1952). US2615916A - Production of isopropyl n-phenyl carbamate.
Sources
- 1. PubChemLite - Isopropyl n-(5-chloro-2-methylphenyl)carbamate (C11H14ClNO2) [pubchemlite.lcsb.uni.lu]
- 2. ISOPROPYL N-(5-CHLORO-2-METHYLPHENYL)CARBAMATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. ISOPROPYL-N-(3-CHLOROPHENYL)CARBAMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. propyl N-(5-chloro-2-methylphenyl)carbamate | C11H14ClNO2 | CID 19169927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US2615916A - Production of isopropyl n-phenyl carbamate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography [pubs.usgs.gov]
